

Application Notes & Protocols for Chiral Separation of (2R)-Vildagliptin using HPLC

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Compound of Interest

Compound Name: (2R)-Vildagliptin

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This document provides detailed application notes and protocols for the chiral separation of Vildagliptin enantiomers, specifically focusing on the resolution of the **(2R)-Vildagliptin** isomer from the therapeutically active (2S)-Vildagliptin, using High-Performance Liquid Chromatography (HPLC). The methods described are crucial for enantiomeric purity assessment in bulk drug substances and pharmaceutical formulations.

Introduction

Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. The molecule possesses a single chiral center, resulting in two enantiomers: (2S)-Vildagliptin, the active pharmaceutical ingredient (API), and **(2R)-Vildagliptin**, which is considered a chiral impurity.[1][2] Regulatory guidelines necessitate the accurate quantification of enantiomeric impurities to ensure the safety and efficacy of the drug product. Chiral HPLC is the predominant technique for this purpose, employing chiral stationary phases (CSPs) to achieve enantioseparation.[3] This document outlines validated methods for the successful chiral resolution of Vildagliptin enantiomers.

Comparative Chromatographic Data

Several chiral stationary phases and mobile phase compositions have been successfully employed for the chiral separation of Vildagliptin. The following tables summarize the key

quantitative data and chromatographic conditions from various validated methods, allowing for easy comparison.

Table 1: HPLC Methods for Chiral Separation of Vildagliptin

Parameter	Method 1	Method 2	Method 3
Chiral Stationary Phase	Chiralcel OD-RH (tris(3,5-dimethylphenyl carbamate))	Chiralpak IC (amylose-based)	Lux Cellulose-2 (cellulose tris(3-chloro-4-methylphenylcarbamate))
Column Dimensions	250 mm x 4.6 mm, 5 μ m[1][4]	250 mm x 4.6 mm, 5 μ m[3]	Not Specified
Mobile Phase	20 mM Borax buffer (pH 9.0) : Acetonitrile : 0.1% Triethylamine (50:50:0.1, v/v/v)[1][4]	Ethanol : Diethylamine (100:0.1, v/v)[3]	Methanol : Water : Diethylamine (80:20:0.2, v/v/v)[5]
Flow Rate	1.0 mL/min[1][4]	0.5 mL/min[3]	0.45 mL/min[5]
Column Temperature	25 °C[1]	25 °C[3]	45 °C[5]
Detection Wavelength	210 nm[1][4]	210 nm[3]	Not Specified
Injection Volume	20 μ L[1]	10 μ L[3]	Not Specified

Table 2: System Suitability and Validation Parameters

Parameter	Method 1	Method 2	Method 3
Resolution (Rs)	> 4.0[4]	4.0[3]	Baseline separation[5]
Linearity Range (for S-Vilda)	1 - 12 µg/mL[1][4]	Not Specified	Not Specified
Correlation Coefficient (r ²)	0.999[1][4]	Not Specified	Not Specified
LOD (for S-Vilda)	0.024 µg/mL[1][4]	Not Specified	Not Specified
LOQ (for S-Vilda)	0.075 µg/mL[1][4]	Not Specified	Not Specified

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the chiral separation of Vildagliptin based on a validated UFLC method.[1][4]

Equipment and Materials

- HPLC/UFLC System: A Shimadzu LC-20 AD Ultra-fast Liquid Chromatography (UFLC) system or equivalent, equipped with a binary pump, UV detector, and autosampler.[4]
- Chromatographic Column: Chiralcel OD-RH, 250 mm x 4.6 mm, 5 µm particle size.[1][4]
- Chemicals and Reagents:
 - Vildagliptin and its (2R)-enantiomer reference standards.
 - Borax (Sodium tetraborate).
 - Acetonitrile (HPLC grade).
 - Triethylamine (TEA) (HPLC grade).
 - Methanol (HPLC grade).
 - Ultrapure water.

- Glassware and Other Equipment: Volumetric flasks, pipettes, analytical balance, sonicator, pH meter.

Preparation of Solutions

Mobile Phase Preparation (20 mM Borax buffer (pH 9.0) : ACN : 0.1% TEA (50:50:0.1, v/v/v))

- 20 mM Borax Buffer (pH 9.0): Accurately weigh 3.81 g of borax and dissolve it in a 500 mL beaker with ultrapure water.[\[1\]](#) Adjust the pH to 9.0 ± 0.05 using a suitable acid or base if necessary.
- Mobile Phase Mixture: In a suitable container, mix 500 mL of the 20 mM Borax buffer, 500 mL of acetonitrile, and 1 mL of triethylamine.
- Degassing: Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.

Standard Stock Solution Preparation (1 mg/mL)

- Accurately weigh 50 mg of pure (2S)-Vildagliptin and 50 mg of the **(2R)-Vildagliptin** enantiomer and transfer them into separate 50 mL volumetric flasks.[\[1\]](#)[\[4\]](#)
- Dissolve the contents of each flask in HPLC grade methanol.[\[1\]](#)[\[4\]](#)
- Make up the volume to the mark with methanol to achieve a final concentration of 1 mg/mL for each standard.[\[1\]](#)[\[4\]](#)
- Sonicate the solutions for 15 minutes to ensure complete dissolution.[\[1\]](#)[\[4\]](#)

Working Standard Solution Preparation

- Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to the desired concentrations for system suitability, linearity, and other validation parameters. For example, for linearity studies, concentrations ranging from 1 to 12 $\mu\text{g/mL}$ can be prepared.[\[1\]](#)[\[4\]](#)

Sample Preparation (from Tablet Formulation)

- Weigh and finely powder a representative number of Vildagliptin tablets.
- Accurately weigh a portion of the powder equivalent to a specific amount of Vildagliptin (e.g., 50 mg) and transfer it to a 50 mL volumetric flask.
- Add a suitable volume of methanol and sonicate to ensure complete dissolution of the API.
- Make up the volume to the mark with methanol.
- Filter the solution through a 0.45 μm syringe filter before injection.

Chromatographic Conditions

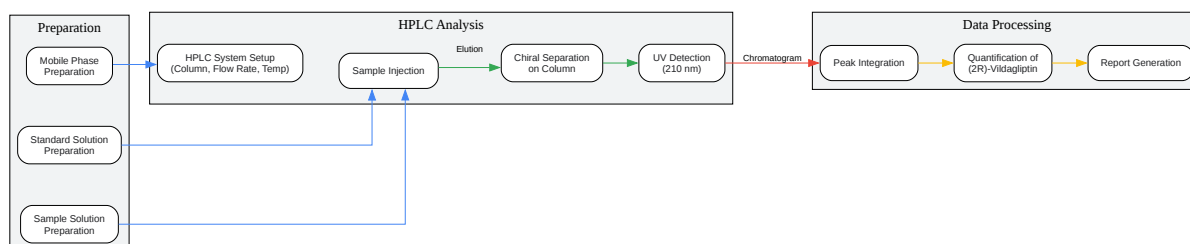
- Column: Chiralcel OD-RH (250 mm x 4.6 mm, 5 μm)
- Mobile Phase: 20 mM Borax buffer (pH 9.0) : Acetonitrile : 0.1% Triethylamine (50:50:0.1, v/v/v)[1][4]
- Flow Rate: 1.0 mL/min[1][4]
- Column Temperature: 25 $^{\circ}\text{C}$ [1]
- Detection: UV at 210 nm[1][4]
- Injection Volume: 20 μL [1]

System Suitability

Before sample analysis, perform a system suitability test by injecting a standard solution containing both enantiomers. The resolution between the (2S)-Vildagliptin and **(2R)-Vildagliptin** peaks should be greater than 1.5.[4]

Experimental Workflow and Diagrams

The following diagram illustrates the general workflow for the chiral separation of Vildagliptin using HPLC.



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Caption: Workflow for HPLC Chiral Separation of Vildagliptin.

Conclusion

The HPLC methods outlined in this document, particularly the one utilizing the Chiralcel OD-RH column, provide robust and reliable means for the chiral separation of **(2R)-Vildagliptin** from (2S)-Vildagliptin. These protocols are suitable for routine quality control analysis, stability studies, and impurity profiling in both bulk drug and finished pharmaceutical products. Adherence to the detailed experimental procedures and system suitability criteria is essential for achieving accurate and reproducible results.

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